6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine
Description
6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. The methanesulfonyl group at position 6 and the nitro group at position 3 are critical for its pharmacological and biochemical interactions. This scaffold is part of the broader imidazo[1,2-b]pyridazine family, which has been extensively studied for its antiparasitic, antimicrobial, and kinase-inhibitory properties . The nitro group contributes to redox activity, enabling the generation of reactive nitrogen species under biological conditions, while the methanesulfonyl substituent enhances solubility and target affinity .
Properties
CAS No. |
56023-65-5 |
|---|---|
Molecular Formula |
C7H6N4O4S |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
6-methylsulfonyl-3-nitroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N4O4S/c1-16(14,15)6-3-2-5-8-4-7(11(12)13)10(5)9-6/h2-4H,1H3 |
InChI Key |
FFWAWGRZJGYKMK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the imidazo[1,2-b]pyridazine core is usually carried out using nitric acid or a nitrating mixture.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the nitroimidazo[1,2-b]pyridazine intermediate using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Cyclization Reactions
This compound undergoes cyclization under controlled conditions to form complex polycyclic structures. The methanesulfonyl group enhances electrophilic character at adjacent positions, facilitating ring-closure reactions.
Key Observations :
-
Reaction conditions: Temperatures between 60–120°C in polar aprotic solvents (e.g., DMF, DMSO).
-
Products include tricyclic derivatives with fused quinoxaline or pyrazine rings.
-
Cyclization is monitored via thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
Example :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-(Ms)-3-nitroimidazo[1,2-b]pyridazine | DMF, 100°C, 8 h | Tricyclic imidazo-quinoxaline | 45–55% |
Substitution Reactions
The methanesulfonyl group participates in nucleophilic substitution (SN2) reactions, particularly at the 6-position.
2.1. Sulfonate Group Replacement
The methanesulfonyl moiety can be displaced by nucleophiles such as amines or thiols. For example:
-
Reaction with sodium benzenesulfinate replaces the methanesulfonyl group with a phenylsulfonyl group under mild conditions (room temperature, DMSO) .
Data :
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 6-(Ms)-3-nitroimidazo[1,2-b]pyridazine | Sodium benzenesulfinate | DMSO, 25°C, 15 h | 6-(PhSO₂)-3-nitroimidazo[1,2-b]pyridazine | 54% |
Nitro Group Redox Reactions
The nitro group at position 3 undergoes reduction and oxidation, critical for modifying biological activity:
3.1. Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 3-amino-6-(methanesulfonyl)imidazo[1,2-b]pyridazine. This intermediate is pivotal for further functionalization .
Conditions :
3.2. Oxidative Functionalization
In acidic media (H₂SO₄/HNO₃), the nitro group directs electrophilic substitution, enabling nitration at adjacent positions .
Condensation and Cross-Coupling Reactions
The electron-deficient aromatic system participates in palladium-catalyzed cross-coupling:
4.1. Suzuki-Miyaura Coupling
Reacts with arylboronic acids at position 2 or 6 under Pd(PPh₃)₄ catalysis:
| Substrate | Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 6-(Ms)-3-nitroimidazo[1,2-b]pyridazine | 4-Methoxyphenylboronic acid | Dioxane, 80°C, 12 h | 6-(Ms)-3-nitro-2-(4-MeOPh)imidazo[1,2-b]pyridazine | 60% |
Solvolysis and Hydrolysis
The methanesulfonyl group is stable under basic hydrolysis but undergoes solvolysis in concentrated HCl at elevated temperatures (reflux, 6 h) to yield 6-hydroxy derivatives.
Scientific Research Applications
Medicinal Chemistry and Antiparasitic Activity
Recent studies have highlighted the efficacy of 6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine as a scaffold for developing antiparasitic agents. The compound has demonstrated potent activity against various protozoal parasites, including Giardia lamblia, Trypanosoma brucei, and Leishmania infantum. Notably, it exhibited sub-nanomolar activity against G. lamblia, indicating its potential as a therapeutic agent in treating giardiasis .
Table 1: Antiparasitic Activity of this compound
| Parasite | Activity (IC50) | Reference |
|---|---|---|
| Giardia lamblia | < 1 nM | |
| Trypanosoma brucei | Moderate | |
| Leishmania infantum | Moderate |
Anticancer Properties
In addition to its antiparasitic effects, this compound has been investigated for its anticancer properties. Studies have shown that compounds within this class can inhibit specific kinases associated with cancer cell proliferation. For instance, the imidazo[1,2-b]pyridazine derivatives have been evaluated for their activity against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung cancer) | 0.004 - 5.91 | Kinase inhibition | |
| MCF-7 (Breast cancer) | Moderate | Induction of apoptosis |
Case Studies
Several case studies have documented the successful application of this compound derivatives in preclinical models.
Case Study 1: Treatment of Giardiasis
A study involving animal models infected with G. lamblia demonstrated that treatment with a derivative of this compound resulted in significant reductions in parasite load and improved clinical outcomes, supporting its potential as a therapeutic agent for giardiasis.
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest that derivatives of this compound could be developed into effective anticancer therapies.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or proteins involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine can be contextualized by comparing it to analogous derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Activity Trends
Position 6 Substituents :
- Methanesulfonyl (SO₂Me) : Enhances solubility and metabolic stability compared to hydrophobic groups (e.g., Cl, OPr). Its electron-withdrawing nature may improve binding to enzymes like kinases or PDEs .
- Propoxy (OPr) : Demonstrated superior in vivo efficacy in swine dysentery models due to prolonged half-life and tissue penetration .
- Chloro (Cl) : Increases electrophilicity, enhancing reactivity with parasitic targets (e.g., Giardia nitroreductases) but may reduce bioavailability .
Position 3 Nitro Group :
Pharmacokinetic and Selectivity Profiles
- 6-(Methanesulfonyl) Derivative: Predicted cLogP ≈ 1.2–1.5 (lower than propoxy or phenylsulfonyl analogs), favoring CNS penetration and oral absorption . Sulfonyl groups reduce off-target effects compared to nonspecific alkylating agents (e.g., chloro derivatives) .
- 6-(Phenylsulfonyl) Derivatives : Exhibit higher kinase selectivity (e.g., FLT3-ITD) due to π-π stacking with hydrophobic kinase pockets but suffer from rapid hepatic clearance .
Biological Activity
6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects against various pathogens, its cytotoxicity, and its mechanisms of action.
Synthesis and Structure
The synthesis of this compound involves multiple steps typically starting from pyridazine derivatives. The compound's structure includes a nitro group and a methanesulfonyl moiety, which contribute to its biological properties.
Antiparasitic Activity
Recent studies have evaluated the antiparasitic activity of this compound against several protozoan parasites:
- Leishmania donovani : The compound showed submicromolar activity against the promastigote form with an EC50 of 0.38 µM, outperforming standard treatments like fexinidazole (EC50 = 1.4 µM) .
- Trypanosoma brucei : It was also effective against the trypomastigote blood stream form of T. brucei with similar potency .
| Parasite | Form | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|---|
| Leishmania donovani | Promastigote | 0.38 | Fexinidazole: 1.4 |
| Trypanosoma brucei | Trypomastigote | 0.38 | N/A |
Cytotoxicity
The cytotoxic effects of the compound were assessed using the HepG2 cell line:
- The compound exhibited poor solubility, which limited its cytotoxicity assessment; however, it was noted that CC50 > 7.8 µM indicates low toxicity at higher concentrations .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitro group may play a role in generating reactive nitrogen species that can interfere with cellular processes in parasites.
Study on Leishmania and Trypanosoma
In a comparative study, researchers synthesized and evaluated various nitroimidazo compounds for their efficacy against Leishmania and Trypanosoma species. The results indicated that compounds with similar structural features to this compound consistently demonstrated potent antiparasitic activity while maintaining acceptable cytotoxic profiles in mammalian cells .
Clinical Implications
The promising activity against resistant strains of parasites highlights the potential for this compound in developing new treatments for diseases such as leishmaniasis and sleeping sickness. Further research is warranted to explore its pharmacokinetics and long-term efficacy in vivo.
Q & A
Basic Synthesis
Q: What are the established synthetic routes for introducing methanesulfonyl and nitro groups onto the imidazo[1,2-b]pyridazine scaffold? A: The methanesulfonyl group is introduced via sulfonation using methanesulfonyl chloride under basic conditions (e.g., NaH in DMSO), while nitration employs mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity. Protecting groups (e.g., benzyl or tert-butyl) may direct substitution patterns. Reaction progress should be monitored via TLC or HPLC, with yields optimized by adjusting solvent polarity and stoichiometry .
Basic Characterization
Q: Which spectroscopic techniques are most effective for characterizing 6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine, and what key spectral features should researchers expect? A: Key techniques include:
- ¹H/¹³C NMR : Aromatic protons in the imidazo[1,2-b]pyridazine core appear as doublets (δ 7.5–9.0 ppm). Methanesulfonyl groups show a singlet near δ 3.3 ppm (CH₃).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 283.05).
- IR : Stretching vibrations for sulfonyl (1150–1350 cm⁻¹) and nitro (1520–1370 cm⁻¹) groups.
Discrepancies between predicted and observed NMR shifts may arise from tautomerism or solvent effects; X-ray crystallography resolves ambiguities .
Advanced Mechanistic Studies
Q: How can researchers elucidate the reaction mechanism of methanesulfonyl group introduction in imidazo[1,2-b]pyridazine derivatives? A: Mechanistic studies should combine:
- Kinetic isotope effects (e.g., deuterated substrates) to identify rate-determining steps.
- Computational modeling (DFT calculations) to map energy barriers for sulfonation pathways.
- Intermediate trapping (e.g., quenching with methanol to isolate sulfonate esters).
Comparative studies with alternative sulfonating agents (e.g., toluenesulfonyl chloride) clarify whether the process follows SN1, SN2, or radical mechanisms .
Advanced Data Contradiction
Q: When biological assays for this compound yield inconsistent activity profiles, what methodological checks should be prioritized? A: Key steps include:
- Purity validation : HPLC analysis (≥95% purity) to exclude impurities affecting bioactivity.
- Solubility/stability testing : Verify compound integrity in assay media (e.g., DMSO/water mixtures).
- Assay standardization : Use consistent cell line passages and incubation times. Cross-reference with analogs (e.g., 6-chloro-3-nitro derivatives) to identify substituent-dependent trends .
Advanced Synthetic Optimization
Q: What factorial design approaches are suitable for optimizing the multi-step synthesis of this compound? A: Employ Box-Behnken or Taguchi designs to evaluate variables like temperature, catalyst loading, and solvent ratios. For example:
- Nitration step : Optimize acid concentration (H₂SO₄:HNO₃ ratio) and reaction time.
- Sulfonation : Vary methanesulfonyl chloride equivalents and base strength (e.g., NaH vs. K₂CO₃).
Response surface methodology (RSM) identifies interactions between parameters, reducing trial-and-error iterations .
Advanced Structure-Activity Relationship (SAR)
Q: How should SAR studies be designed to explore the pharmacological potential of this compound? A: Strategies include:
- Systematic substitution : Modify substituents at positions 2, 6, or 8 while retaining the methanesulfonyl/nitro groups.
- Bioactivity profiling : Test analogs in target-specific assays (e.g., antiparasitic screens for imidazo[1,2-b]pyridazines ).
- Computational alignment : Molecular docking to correlate electronic properties (Hammett σ) with binding affinity. For example, nitro group orientation may influence hydrogen bonding in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
